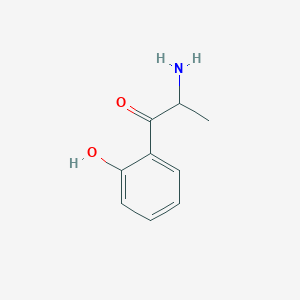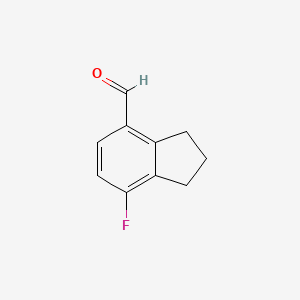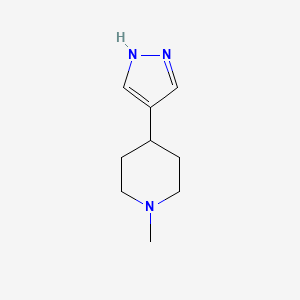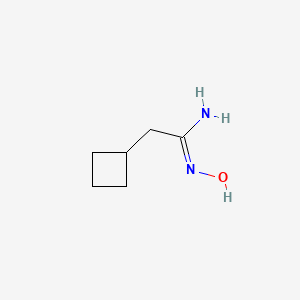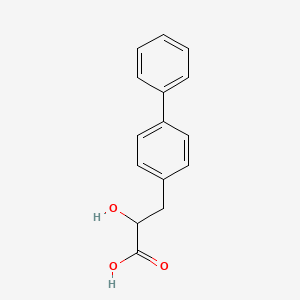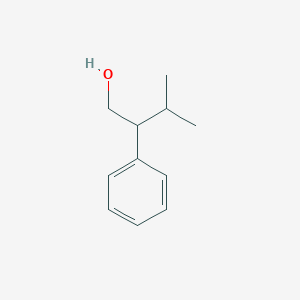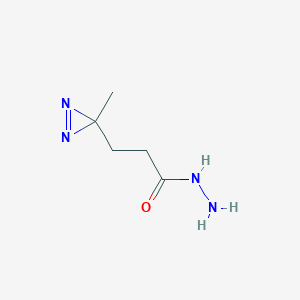
3-(3-methyl-3H-diazirin-3-yl)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methyl-3H-diazirin-3-yl)propanehydrazide is a chemical compound known for its high reactivity and utility in various scientific research applications. This compound is characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. The diazirine ring is known for its ability to form reactive carbene intermediates upon exposure to ultraviolet light, making it a valuable tool in photoaffinity labeling and other photochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-3H-diazirin-3-yl)propanehydrazide typically involves the following steps:
Formation of the Diazirine Ring: The diazirine ring can be synthesized through the reaction of a suitable precursor, such as a diazo compound, with a reducing agent. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Attachment of the Propanehydrazide Moiety: The propanehydrazide group can be introduced through a nucleophilic substitution reaction. This involves reacting the diazirine-containing intermediate with a hydrazine derivative under appropriate conditions, such as in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(3-methyl-3H-diazirin-3-yl)propanehydrazide undergoes various types of chemical reactions, including:
Photochemical Reactions: Upon exposure to ultraviolet light, the diazirine ring can form reactive carbene intermediates, which can insert into C-H, N-H, and O-H bonds.
Nucleophilic Substitution:
Common Reagents and Conditions
Photochemical Reactions: Ultraviolet light (typically around 360 nm) is used to activate the diazirine ring.
Nucleophilic Substitution: Bases such as triethylamine or sodium hydroxide can be used to facilitate the reaction.
Major Products Formed
Photochemical Reactions: The major products are typically carbene insertion products, where the carbene intermediate has inserted into a nearby bond.
Nucleophilic Substitution: The major products depend on the nucleophile used but generally involve the replacement of the hydrazide group with the nucleophile.
Scientific Research Applications
3-(3-methyl-3H-diazirin-3-yl)propanehydrazide has a wide range of scientific research applications, including:
Photoaffinity Labeling: Used to study protein-ligand interactions by forming covalent bonds with target proteins upon UV light activation.
Crosslinking Studies: Employed in crosslinking experiments to investigate the spatial arrangement of biomolecules.
Bioconjugation: Utilized in the conjugation of biomolecules for various biochemical assays.
Medicinal Chemistry: Explored for its potential in drug discovery and development, particularly in the design of photoactivatable drugs.
Mechanism of Action
The primary mechanism of action of 3-(3-methyl-3H-diazirin-3-yl)propanehydrazide involves the formation of reactive carbene intermediates upon exposure to ultraviolet light. These carbenes can insert into various bonds, forming covalent linkages with nearby molecules. This property is particularly useful in photoaffinity labeling, where the compound can form covalent bonds with target proteins, allowing for the study of protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
3-(3-methyl-3H-diazirin-3-yl)propanoic acid: Similar in structure but contains a carboxylic acid group instead of a hydrazide group.
3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid: Contains an alkyne group, allowing for additional click chemistry applications.
Uniqueness
3-(3-methyl-3H-diazirin-3-yl)propanehydrazide is unique due to its combination of a diazirine ring and a hydrazide group. This combination allows for both photochemical reactivity and nucleophilic substitution, making it a versatile tool in various scientific research applications.
Properties
Molecular Formula |
C5H10N4O |
|---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
3-(3-methyldiazirin-3-yl)propanehydrazide |
InChI |
InChI=1S/C5H10N4O/c1-5(8-9-5)3-2-4(10)7-6/h2-3,6H2,1H3,(H,7,10) |
InChI Key |
JMXSLHMKNVYBLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=N1)CCC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


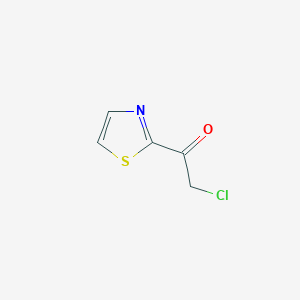


![2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine](/img/structure/B13617832.png)
